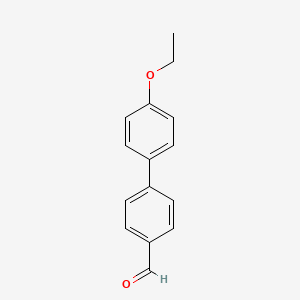
4'-Ethoxybiphenyl-4-carbaldehyde
Cat. No. B8759072
M. Wt: 226.27 g/mol
InChI Key: YRVPKFTZRRAJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07560582B2
Procedure details


An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (1.1 mg, 0.005 mmol, 0.5 mol %), 2-(di-tert-butylphosphino)biphenyl (3.0 mg, 0.01 mmol, 1.0 mol %), 4-ethoxyphenylboronic acid (249 mg, 1.5 mmol), potassium fluoride (174 mg, 3.0 mmol), and 4-bromobenzaldehyde (185 mg, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl bromide had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL) and poured into a separatory funnel. The mixture was washed with water (20 mL), and the aqueous layer was extracted with ether (20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 203 mg (90%) of the title compound.





Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7](B(O)O)=[CH:6][CH:5]=1)[CH3:2].[F-].[K+].Br[C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C>[CH:20]([C:19]1[CH:22]=[CH:23][C:16]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH2:1][CH3:2])=[CH:5][CH:6]=2)=[CH:17][CH:18]=1)=[O:21] |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
249 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
174 mg
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
185 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
1.1 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
3 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature until the starting aryl bromide
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An oven dried resealable Schlenk tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tube was evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added through a rubber septum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tube was sealed with a teflon screwcap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been completely consumed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was then diluted with ether (30 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was washed with water (20 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ether (20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by flash chromatography on silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 203 mg | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
